Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H19N3O3S. It is known for its unique structure, which includes a piperidine ring, an oxadiazole ring, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the piperidine ring and the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the piperidine ring can introduce various functional groups.
Scientific Research Applications
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring and the piperidine ring are likely involved in binding to biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is unique due to the presence of the sulfanyl group on the oxadiazole ring, which can impart distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-12(2,3)18-11(16)15-6-4-5-8(7-15)9-13-14-10(19)17-9/h8H,4-7H2,1-3H3,(H,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCAZAMJBGQMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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